molecular formula C8H16Si B14419348 (2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole CAS No. 83654-22-2

(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole

Cat. No.: B14419348
CAS No.: 83654-22-2
M. Wt: 140.30 g/mol
InChI Key: GGGRRDPIZXSSQK-OCAPTIKFSA-N
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Description

(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole is a silicon-containing heterocyclic compound It is characterized by its unique structure, which includes a silole ring with four methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole typically involves the reaction of silacyclopentadiene with methylating agents under controlled conditions. One common method includes the use of methyl lithium or methyl magnesium bromide as methylating agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can yield silanes.

    Substitution: Halogenation and alkylation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.

Major Products

The major products formed from these reactions include silanols, siloxanes, silanes, and various substituted siloles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole has several scientific research applications:

Mechanism of Action

The mechanism by which (2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole exerts its effects is primarily through its interaction with various molecular targets. The silicon atom in its structure allows for unique interactions with other molecules, which can lead to the formation of stable complexes. These interactions are crucial in its applications in materials science and potential pharmaceutical uses .

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-1,1,2,5-Tetramethyl-2,5-dihydro-1H-silole: is similar to other silole derivatives, such as 2,5-dimethylsilole and 2,5-diphenylsilole.

    Silacyclopentadienes: These compounds share a similar ring structure but differ in the substituents attached to the silicon atom.

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of four methyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic and structural characteristics .

Properties

CAS No.

83654-22-2

Molecular Formula

C8H16Si

Molecular Weight

140.30 g/mol

IUPAC Name

(2S,5R)-1,1,2,5-tetramethyl-2,5-dihydrosilole

InChI

InChI=1S/C8H16Si/c1-7-5-6-8(2)9(7,3)4/h5-8H,1-4H3/t7-,8+

InChI Key

GGGRRDPIZXSSQK-OCAPTIKFSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]([Si]1(C)C)C

Canonical SMILES

CC1C=CC([Si]1(C)C)C

Origin of Product

United States

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